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molecular formula C8H9IN4 B8668176 6-Iodo-3-isopropyl-[1,2,4]triazolo[4,3-b]pyridazine

6-Iodo-3-isopropyl-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No. B8668176
M. Wt: 288.09 g/mol
InChI Key: IKYRECLFDHQIPV-UHFFFAOYSA-N
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Patent
US08188083B2

Procedure details

Two reactions were set up side by side as follows. Each 250 mL round bottom flask was charged with 6-chloro-3-isopropyl-[1,2,4]triazolo[4,3-b]pyridazine (7.5 g, 38.1 mmol, Preparation #G.1), sodium iodide (8.58 g, 57.2 mmol) and hydriodic acid (57 wt % in water, stabilized with <1.5% hypophosphorous acid; 52.1 mL, 381 mmol). The mixture was heated in an oil bath to about 90° C. with stirring for about 4 days. The combined reactions were filtered then the filtrate was basified with 25 wt % aqueous NaOH. The solids from the filtration were then added to the filtrate (still basic) and extracted with DCM (750 mL). The organic phase was dried over MgSO4, filtered, and concentrated under reduced pressure. The crude product was crystallized from DMF (90 mL, about 90° C.) to give the title compound (17.3 g, 78%): LC/MS (Table 1, Method a) Rt=1.67 min; MS m/z: 289.0 (M+H)+.
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
8.58 g
Type
reactant
Reaction Step One
Quantity
52.1 mL
Type
reactant
Reaction Step One
Yield
78%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:3]=[CH:4][C:5]2[N:6]([C:8]([CH:11]([CH3:13])[CH3:12])=[N:9][N:10]=2)[N:7]=1.[I-:14].[Na+].I>>[I:14][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([C:8]([CH:11]([CH3:13])[CH3:12])=[N:9][N:10]=2)[N:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
7.5 g
Type
reactant
Smiles
ClC=1C=CC=2N(N1)C(=NN2)C(C)C
Name
Quantity
8.58 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
52.1 mL
Type
reactant
Smiles
I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
with stirring for about 4 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The combined reactions were filtered
FILTRATION
Type
FILTRATION
Details
The solids from the filtration
ADDITION
Type
ADDITION
Details
were then added to the filtrate (still basic)
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (750 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was crystallized from DMF (90 mL, about 90° C.)

Outcomes

Product
Details
Reaction Time
4 d
Name
Type
product
Smiles
IC=1C=CC=2N(N1)C(=NN2)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 17.3 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 157.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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